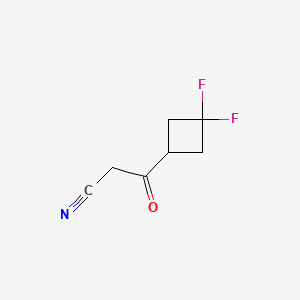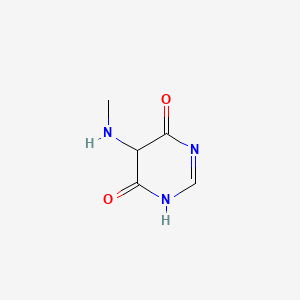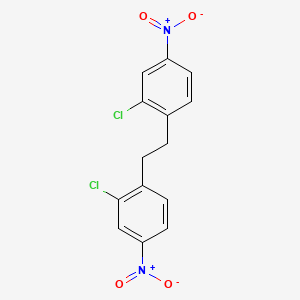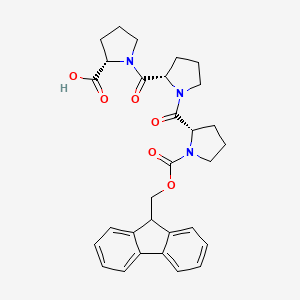
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
Übersicht
Beschreibung
“3,3-Difluorocyclobutyl” is a type of fluorinated building block . It’s used in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of “3,3-Difluorocyclobutyl” compounds typically includes a cyclobutyl ring with two fluorine atoms attached to the same carbon .Physical and Chemical Properties Analysis
For “3,3-Difluorocyclobutyl” compounds, some physical and chemical properties include a density of 1.2±0.1 g/cm³, boiling point of 130.9±10.0 °C at 760 mmHg, and a flash point of 33.0±19.0 °C .Wissenschaftliche Forschungsanwendungen
Oxyfunctionalization of CH2-Group Activated by Adjacent Three-Membered Ring
This review highlights the importance of three-membered rings, such as cyclopropane derivatives, in drug development and outlines efficient methods for the transformations of these derivatives through oxidation. The oxidation of methylene groups activated by an adjacent cyclopropane is emphasized as a direct approach towards carbonylcyclopropanes, avoiding unnecessary synthetic stages and aligning with atom economy principles. The paper discusses various oxidants and catalytic systems for the oxidation of cyclopropane derivatives, indicating a well-developed preparative approach to cyclopropylketones for synthetic organic chemistry applications (Sedenkova et al., 2018).
Fatty Acid Esters of 3-Monochloropropanediol: A Review
Though not directly related to "3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile," this review covers the toxicological aspects and analytical methods for 3-MCPD esters, underscoring the importance of understanding chemical toxicants in food safety. This context could be essential for assessing the safety and environmental impact of related chemical compounds (Gao et al., 2019).
Microbial Degradation of Polyfluoroalkyl Chemicals in the Environment: A Review
This review focuses on the environmental biodegradability of polyfluoroalkyl chemicals, highlighting the microbial degradation pathways and the formation of perfluoroalkyl acids. Given the structural similarity of "this compound" to polyfluoroalkyl compounds, insights from this paper could be relevant for understanding its environmental fate and potential applications in environmental chemistry or bioremediation strategies (Liu & Mejia Avendaño, 2013).
1-Methylcyclopropene: A Review
The review explores 1-Methylcyclopropene's role as an ethylene action inhibitor, affecting a wide range of fruits, vegetables, and floricultural crops. This compound prevents ethylene effects, highlighting the potential of cyclopropene derivatives in agricultural and food science applications. Such information may provide a backdrop for understanding the interactions and potential uses of "this compound" in related fields (Blankenship & Dole, 2003).
Improving Wastewater Management using Free Nitrous Acid (FNA)
This paper discusses the application of FNA in wastewater systems to control corrosion, odor, enhance nitrogen removal, and improve sludge management. While not directly related, understanding the chemical properties and applications of similar compounds can provide insights into the potential environmental and wastewater management applications of "this compound" (Duan et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)3-5(4-7)6(11)1-2-10/h5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOQNSZPBYTVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro- (9CI)](/img/no-structure.png)

![Sodium;2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane;prop-2-enoate](/img/structure/B566617.png)

![7-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B566623.png)



![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)
